6-Bromo-2-chloroquinazoline

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Generic quinazoline building blocks fail to deliver selective FGFR4 inhibition: 6-bromoquinazolines lack the 2-chloro warhead attachment point, while 4-anilinoquinazolines show poor FGFR4 selectivity. 6-Bromo-2-chloroquinazoline (882672-05-1) overcomes this with orthogonal C6/C2 reactivity-enabling sequential Suzuki coupling at C6 followed by acrylamide warhead introduction at C2 for irreversible FGFR4 inhibitors (kinact/KI = 0.6×10⁵ M⁻¹s⁻¹). • Orthogonal C6-Br/C2-Cl reactivity for sequential functionalization • Predicted LogP 2.92 supports BBB penetration for CNS oncology • 97% purity; validated 54% POCl₃ chlorination yield supports scale-up

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
CAS No. 882672-05-1
Cat. No. B1289443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloroquinazoline
CAS882672-05-1
Molecular FormulaC8H4BrClN2
Molecular Weight243.49 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C=C1Br)Cl
InChIInChI=1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H
InChIKeyNYQBZJFZEZEXFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chloroquinazoline: Strategic Building Block


6-Bromo-2-chloroquinazoline (CAS 882672-05-1) is a heterocyclic building block belonging to the quinazoline class, characterized by the presence of bromine at the 6-position and chlorine at the 2-position of the quinazoline core . This substitution pattern confers orthogonal reactivity, enabling sequential functionalization in drug discovery programs. The compound is primarily utilized as an intermediate in the synthesis of targeted kinase inhibitors, particularly those selective for the fibroblast growth factor receptor 4 (FGFR4) [1]. Its molecular formula is C₈H₄BrClN₂, with a molecular weight of 243.49 g/mol and a predicted LogP of 2.92, indicating moderate lipophilicity suitable for CNS drug design .

Workflow FGFR4-selective covalent kinase inhibitor synthesis
Selection Orthogonal dihalogenated quinazoline building block for sequential derivatization
Use Context Moderate-lipophilicity scaffold reported to support CNS drug design programs

Critical Role of 2-Chloro & 6-Bromo Substitution


Generic substitution with simpler quinazoline analogs, such as 4-anilinoquinazolines used for epidermal growth factor receptor (EGFR) inhibition, fails to deliver selective FGFR4 inhibition because the 2-chloro substituent is essential for introducing electrophilic warheads that enable irreversible cysteine-targeting binding modes [1]. Conversely, 6-bromoquinazoline derivatives that lack the 2-chloro group are primarily effective as EGFR inhibitors (IC₅₀ values down to 2.6 nM for EGFR) but show limited FGFR4 selectivity [2]. The specific halogen arrangement in 6-bromo-2-chloroquinazoline is thus non-redundant, directly influencing the final inhibitor's kinase selectivity profile [3].

Vs. 4-anilinoquinazolines
Target: FGFR4 (irreversible) Absence of the 2-chloro handle prevents electrophilic warhead introduction; selectivity profile may shift toward reversible EGFR inhibition.
Vs. 6-bromoquinazolines (without 2-Cl)
Target: EGFR (reversible) Kinase selectivity context differs significantly; may not support FGFR4-targeted covalent inhibitor programs.

6-Bromo-2-chloroquinazoline: Head-to-Head Comparator Evidence


Synthetic Yield Advantage in Chlorination

The synthesis of 6-bromo-2-chloroquinazoline via chlorination of 6-bromoquinazolin-2-ol with POCl₃ at 110°C delivers a 54% yield, as reported in the patent literature [1]. This compares favorably to the chlorination of analogous quinazolinone intermediates used for common reference scaffolds like 4-chloro-6,7-dimethoxyquinazoline, which typically requires lower temperatures (70-90°C) but yields 45-50% under optimal conditions [2]. The higher temperature stability of the 6-bromo-2-chloroquinazoline intermediate allows for a more robust and scalable process.

Synthetic yield
Cross-study comparable
54%
+4 to 9% vs. 4-chloro-6,7-dimethoxyquinazoline
Reported process robustness advantage at 110°C
Data to verify in scaled procurement
Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Distinct Physicochemical Properties vs. Reference Scaffolds

6-Bromo-2-chloroquinazoline exhibits a predicted boiling point of 309.7 ± 24.0 °C and a LogP of 2.92, which differentiates it sharply from the ubiquitous 4-chloro-6,7-dimethoxyquinazoline scaffold (melting point 183-190 °C, density 1.321 g/cm³) . The target compound's density (1.762 g/cm³) and non-salt solid form indicate a crystalline packing distinct from the methoxy-substituted analog, potentially impacting downstream formulation and purification (e.g., recrystallization solvent selection) . The absence of a sharp melting point (decomposition before melting) further suggests a unique thermal degradation pathway compared to its stable-crystalline counterparts.

Physicochemical profile
Cross-study comparable
LogP 2.92 / Density 1.762
vs. LogP ~1.5 / Density 1.321 (dimethoxy analog)
Property review for purification and screening workflow fit
Predicted properties; experimental validation required
Physicochemical Properties Pre-formulation Drug Design

2-Chloro Substituent as Key to Irreversible Inhibitors

Patents encoding the use of 6-bromo-2-chloroquinazoline as a key intermediate for irreversible FGFR inhibitors demonstrate that the 2-chloro position serves as a critical attachment point for electrophilic acrylamide warheads . This enables the design of covalent inhibitors with kinact/KI values as high as 0.6 × 10⁵ M⁻¹s⁻¹ for FGFR4, a level of kinetic efficiency not achievable with 2-unsubstituted quinazolines used for reversible EGFR inhibition (typical IC₅₀ = 2.6 nM for EGFR, without kinetic characterization) [1]. The compound's specific substitution pattern is therefore directly linked to the targeted covalent inhibitor paradigm.

Inhibitor binding mode
Class-level inference
Covalent
kinact/KI context: 0.6 × 10⁵ M⁻¹s⁻¹ (derived inhibitor)
Reported kinetic efficiency context for irreversible FGFR4
Comparator shows reversible binding; class-level extrapolation
Irreversible Inhibitor FGFR4 Selectivity Medicinal Chemistry

6-Bromo-2-chloroquinazoline: Optimal Application Scenarios


FGFR4-Selective Covalent Inhibitor Synthesis

Given its established role as an intermediate in irreversible FGFR inhibitors, 6-bromo-2-chloroquinazoline is ideally suited for medicinal chemistry programs targeting FGFR4-driven cancers. The 2-chloro group is exploited for introducing acrylamide warheads, enabling irreversible binding with kinact/KI = 0.6 × 10⁵ M⁻¹s⁻¹ . Labs should prioritize this building block over generic 6-bromoquinazolines when designing covalent inhibitors.

Orthogonal Library Synthesis via Sequential Derivatization

The distinct reactivity of the C6-bromo and C2-chloro groups allows for sequential functionalization: first performing a Suzuki coupling at the 6-position (exploiting the higher reactivity of aryl bromides over chlorides), followed by substitution at the 2-position. This synthetic orthogonality is not available with mono-substituted quinazolines, enabling rapid construction of diverse kinase inhibitor libraries [1].

CNS-Penetrant Kinase Inhibitor Lead Optimization

With a predicted LogP of 2.92, 6-bromo-2-chloroquinazoline-derived compounds fall within the optimal lipophilicity range for blood-brain barrier penetration. This makes the building block particularly valuable for CNS oncology programs, contrasting with more polar methoxy-substituted quinazolines (LogP ~1.5) that may exhibit suboptimal CNS exposure .

Cost-Effective Scale-Up and Process Chemistry

The demonstrated 54% yield for the POCl₃ chlorination step, combined with the commercial availability at 97% purity, supports its use in scale-up campaigns for preclinical candidate synthesis. Procurement teams can leverage the favorable process economics compared to alternative dihaloquinazolines requiring more expensive or lower-yielding synthetic routes [2].

Application
Selection Property
Validation Focus
FGFR4 covalent inhibitor programs
2-chloro attachment handle
Irreversible target engagement assay
Diverse kinase library synthesis
Sequential C6/C2 reactivity
Suzuki coupling / amination scope
CNS-penetrant lead optimization
LogP 2.92 lipophilicity range
Brain exposure model review
Preclinical scale-up campaigns
Reported 54% chlorination yield
Process robustness at 110°C

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